2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Vue d'ensemble

Description

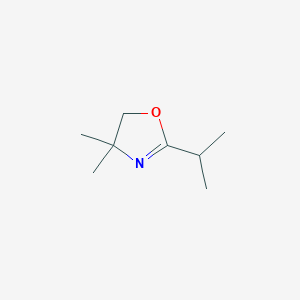

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is primarily used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) . The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of safety, efficiency, and scalability. For example, the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidation of oxazolines to oxazoles under flow conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other halogenated compounds.

Reaction Conditions: Elevated temperatures (70–90°C) and inert atmospheres are commonly used to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its applications in developing anti-inflammatory and analgesic medications. The oxazole ring system is often involved in enhancing the biological activity of drug candidates, making it a valuable component in medicinal chemistry .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides . Its chemical reactivity contributes to improving crop protection while minimizing environmental impacts. This application is crucial for developing sustainable agricultural practices that aim to reduce chemical residues in food products .

Polymer Science

Additive for Polymer Production

The compound serves as a valuable additive in polymer science, where it enhances the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved material performance under various conditions, which is essential for applications ranging from packaging to automotive components .

Flavor and Fragrance Industry

Formulation Component

In the flavor and fragrance industry, this compound is included in formulations for various flavoring agents and fragrances . Its unique scent profile contributes to the development of novel products that cater to consumer preferences in food and personal care items .

Material Science

Development of Novel Materials

Research into material science has identified this compound as a potential candidate for creating novel materials with specific properties such as enhanced durability and resistance to degradation . These characteristics are particularly valuable in applications requiring long-lasting materials that can withstand harsh environmental conditions .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Enhances biological activity |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Improves crop protection; environmentally friendly |

| Polymer Science | Additive for polymers | Increases thermal stability and mechanical strength |

| Flavor and Fragrance Industry | Component in flavoring agents | Contributes unique scent profiles |

| Material Science | Development of durable materials | Enhanced durability and degradation resistance |

Case Studies

- Pharmaceutical Case Study: Research published in the Journal of Organic Chemistry demonstrated the efficacy of this compound as an intermediate in synthesizing novel anti-inflammatory compounds with improved efficacy compared to existing drugs .

- Agricultural Application: A study on agrochemical formulations highlighted how this compound was integrated into new herbicide products that reduced environmental impact while maintaining high efficacy against target weeds .

- Polymer Research: Investigations into polymer blends revealed that incorporating this oxazole derivative significantly improved the thermal properties of polyolefins, making them suitable for high-temperature applications .

Mécanisme D'action

The mechanism by which 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its isopropyl and dimethyl substituents influence its chemical behavior, making it suitable for specialized applications in research and industry .

Activité Biologique

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 34575-25-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula: C8H15NO

- Molecular Weight: 141.21 g/mol

- Structure: The compound features a five-membered oxazole ring with isopropyl and dimethyl substituents.

Pharmacological Significance

The biological activity of this compound is primarily linked to its structural similarity to other bioactive heterocycles. Research indicates that oxazole derivatives can exhibit various pharmacological effects, including:

- Antimicrobial Activity: Some studies suggest that oxazole derivatives possess antimicrobial properties against a range of pathogens.

- Anticancer Potential: Compounds with oxazole rings have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study focusing on the synthesis of oxazole derivatives reported that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents on the oxazole ring could enhance antimicrobial efficacy .

Anticancer Activity

Research has shown that derivatives of oxazole can inhibit the growth of various cancer cell lines. For instance, a compound structurally related to this compound demonstrated cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions: Utilizing starting materials such as 2-amino alcohols and appropriate carboxylic acids.

- Condensation Reactions: Involving the reaction between isobutyric acid and amino alcohols under acidic conditions .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIWAHRZFZLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302449 | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34575-25-2 | |

| Record name | 34575-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.